molecular formula C14H12N2O4 B15177123 2-Hydroxy-2'-methyl-3-nitrobenzanilide CAS No. 68507-89-1

2-Hydroxy-2'-methyl-3-nitrobenzanilide

Cat. No.: B15177123
CAS No.: 68507-89-1
M. Wt: 272.26 g/mol
InChI Key: PVTRQAWFIMKVNH-UHFFFAOYSA-N
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Description

2-Hydroxy-2’-methyl-3-nitrobenzanilide is an organic compound that belongs to the class of benzanilides. Benzanilides are derivatives of benzoic acid and aniline, and they are known for their diverse chemical properties and applications. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of 2-methylbenzanilide followed by the introduction of a hydroxyl group. One common method is the nitration of 2-methylbenzanilide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

After nitration, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting amine is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the hydroxyl group, yielding 2-Hydroxy-2’-methyl-3-nitrobenzanilide.

Industrial Production Methods

Industrial production of 2-Hydroxy-2’-methyl-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’-methyl-3-nitrobenzanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder in the presence of hydrochloric acid.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-nitrobenzaldehyde.

    Reduction: Formation of 2-hydroxy-2’-methyl-3-aminobenzanilide.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-2’-methyl-3-nitrobenzanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’-methyl-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

2-Hydroxy-2’-methyl-3-nitrobenzanilide can be compared with other similar compounds such as:

    2-Hydroxy-3-nitrobenzanilide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-3-nitrobenzanilide: Lacks the hydroxyl group, which may influence its solubility and chemical properties.

    2-Hydroxy-2’-methylbenzanilide:

The presence of the hydroxyl, methyl, and nitro groups in 2-Hydroxy-2’-methyl-3-nitrobenzanilide makes it unique and versatile in various chemical reactions and applications.

Properties

CAS No.

68507-89-1

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-hydroxy-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-14(18)10-6-4-8-12(13(10)17)16(19)20/h2-8,17H,1H3,(H,15,18)

InChI Key

PVTRQAWFIMKVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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